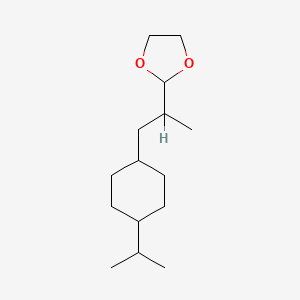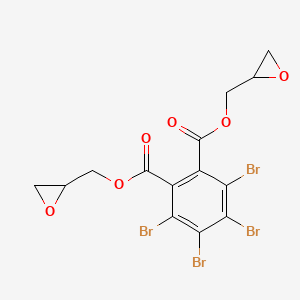
(2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C19H25NO.C10H16O4S and a molecular weight of 473.6 g/mol. This compound is known for its unique structure, which includes both a hydroxy and an ammonium group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of (3S)-3-amino-1,2-diphenylbutan-2-ol with (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which (2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and ammonium groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. detailed studies on its exact mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-1,2-diphenylbutan-2-ol
- (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid
Uniqueness
What sets (2-Hydroxy-1-methyl-2,3-diphenylpropyl)ammonium (1S)-2-oxobornane-10-sulphonate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
61791-79-5 |
|---|---|
Molekularformel |
C26H35NO5S |
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
(3S)-3-amino-1,2-diphenylbutan-2-ol;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C16H19NO.C10H16O4S/c1-13(17)16(18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-11,13,18H,12,17H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t13-,16?;/m0./s1 |
InChI-Schlüssel |
VONVNOMDXZAJFC-MRTSDAHRSA-N |
Isomerische SMILES |
C[C@@H](C(CC1=CC=CC=C1)(C2=CC=CC=C2)O)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Kanonische SMILES |
CC(C(CC1=CC=CC=C1)(C2=CC=CC=C2)O)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



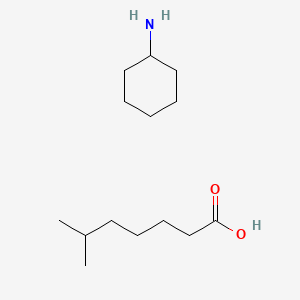
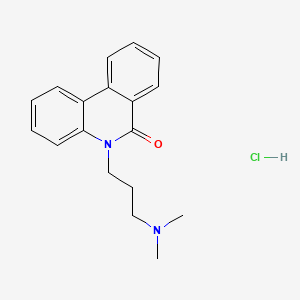
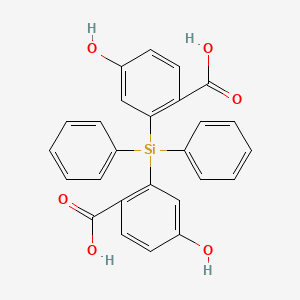
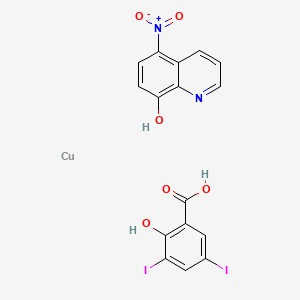
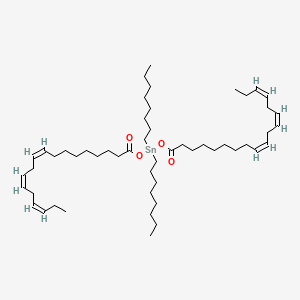
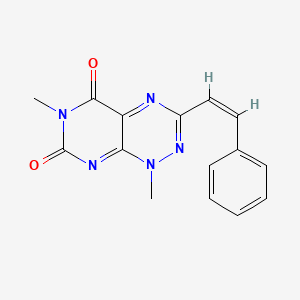
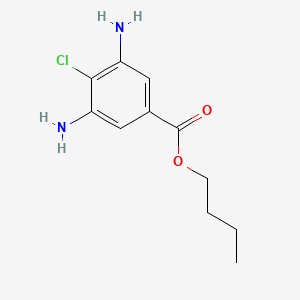


![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

